molecular formula C8H12N2O4 B12434446 Oxalic acid; piperidine-3-carbonitrile

Oxalic acid; piperidine-3-carbonitrile

Cat. No.: B12434446
M. Wt: 200.19 g/mol
InChI Key: HNNODRZDKBPKLS-UHFFFAOYSA-N
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Description

Oxalic acid; piperidine-3-carbonitrile is a compound that combines oxalic acid and piperidine-3-carbonitrile Oxalic acid is a dicarboxylic acid with the formula C₂H₂O₄, known for its role in various chemical reactions and its presence in many plants Piperidine-3-carbonitrile is a nitrile derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid; piperidine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of piperidine-3-carbonitrile with oxalic acid under controlled conditions. The reaction typically takes place in a solvent such as methanol or ethanol, with the use of a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures efficient production with minimal by-products. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid; piperidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of oxalic acid; piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid; piperidine-3-carbonitrile is unique due to the combination of oxalic acid and piperidine-3-carbonitrile, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

oxalic acid;piperidine-3-carbonitrile

InChI

InChI=1S/C6H10N2.C2H2O4/c7-4-6-2-1-3-8-5-6;3-1(4)2(5)6/h6,8H,1-3,5H2;(H,3,4)(H,5,6)

InChI Key

HNNODRZDKBPKLS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C#N.C(=O)(C(=O)O)O

Origin of Product

United States

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